3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one
Description
Bridgehead Carbon Identification and Bridge Length Determination
The identification of bridgehead carbons represents a critical first step in applying International Union of Pure and Applied Chemistry nomenclature to bicyclic systems. In this compound, the bridgehead positions correspond to the carbon atoms where the two ring systems intersect, creating the characteristic fused architecture. These positions serve as reference points for determining bridge lengths and establishing the numerical descriptor that defines the bicyclic topology. The three bridges connecting these bridgehead positions contain different numbers of atoms, leading to the [3.2.1] designation that characterizes this particular bicyclic scaffold.
The systematic counting of atoms within each bridge excludes the bridgehead carbons themselves, focusing solely on the intervening atoms that form the connecting pathways. This counting methodology ensures consistency across different bicyclic systems and prevents ambiguity in structural designation. For complex heterocyclic systems like this compound, the presence of heteroatoms within the bridges requires careful attention to ensure accurate bridge length determination and proper application of heteroatom prefixes.
Properties
IUPAC Name |
tert-butyl 8-oxo-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(14)12-4-7-6-15-8(5-12)9(7)13/h7-8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMIJZAIJKFKJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2COC(C1)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101131762 | |
| Record name | 6-Oxa-3-azabicyclo[3.2.1]octane-3-carboxylic acid, 8-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101131762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1408076-29-8 | |
| Record name | 6-Oxa-3-azabicyclo[3.2.1]octane-3-carboxylic acid, 8-oxo-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1408076-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Oxa-3-azabicyclo[3.2.1]octane-3-carboxylic acid, 8-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101131762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through several synthetic routes, including the use of acyclic starting materials that contain the necessary stereochemical information for the formation of the bicyclic scaffold . Industrial production methods often involve the use of advanced synthetic techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Scientific Research Applications of 3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one
This compound is a bicyclic compound featuring an azabicyclo octane core. It is used in scientific research for its structural similarity to tropane alkaloids, which are known for their diverse biological activities.
Chemistry
This compound serves as a building block in the synthesis of complex molecules.
Biology
Due to its structural similarity to tropane alkaloids, this compound is useful in studying biological pathways and receptor interactions. The mechanism of action involves interaction with molecular targets such as neurotransmitter receptors, where the bicyclic structure allows it to fit into receptor sites, modulating their activity and influencing biological pathways.
Industry
This compound can be used in the synthesis of agrochemicals and other industrially relevant compounds.
This compound undergoes various chemical reactions:
- Oxidation: Oxidation reactions typically involve reagents like potassium permanganate or chromium trioxide.
- Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
- Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride and alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Mechanism of Action
The mechanism of action of 3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure plays a crucial role in its reactivity and interaction with biological molecules. The exact pathways and targets can vary depending on the specific application and the derivatives of the compound being used .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Core Architecture :
- The target compound’s bicyclo[3.2.1]octane core is shared with analogs like Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate , but spiro systems (e.g., spiro[4.5]decane) introduce distinct conformational constraints .
- Diazabicyclo derivatives (e.g., 8-methyl-3,8-diazabicyclo[3.2.1]octane) exhibit enhanced basicity due to dual nitrogen atoms, unlike the single aza in the target compound .
Functional Groups :
- Boc vs. Ester : The Boc group in the target compound offers acid-labile protection, whereas esters (e.g., Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate) are more prone to basic hydrolysis .
- Ketone vs. Carboxylic Acid : The 8-ketone in the target compound enables nucleophilic reactions (e.g., Grignard additions), while the carboxylic acid in 3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid allows salt formation or esterification .
Bridging Heteroatoms: The 6-oxa bridge increases polarity and reduces ring strain compared to all-carbon bridges. In contrast, 9-aza-3-oxabicyclo[3.3.1]nonane derivatives exhibit altered hydrogen-bonding capacity due to nitrogen placement .
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations:
- The Boc group in the target compound increases molecular weight and logP compared to analogs with smaller substituents (e.g., ethyl esters).
- Carboxylic acid derivatives (e.g., 3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid) exhibit higher polarity due to ionizable groups, enhancing water solubility .
Reactivity and Stability
- Boc Deprotection : The target compound’s Boc group is stable under basic conditions but cleaved by acids (e.g., HCl in dioxane), a trait shared with other Boc-protected amines .
- Ketone Reactivity : The 8-ketone can undergo reductions (e.g., NaBH4) to form alcohols, contrasting with esters (e.g., Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate), which require harsher conditions for hydrolysis .
- Oxidative Stability: The oxa bridge in the target compound may reduce susceptibility to oxidation compared to sulfur-containing analogs (e.g., 9-aza-3-thiabicyclo[3.3.1]nonane) .
Biological Activity
3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one is a bicyclic compound that belongs to the family of azabicyclo compounds, which are known for their diverse biological activities, particularly as potential therapeutic agents. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H17NO4
- Molecular Weight : 227.26 g/mol
- CAS Number : 1408002-83-4
Pharmacological Profile
The biological activity of this compound is primarily associated with its role as a neurotransmitter reuptake inhibitor. This compound has been shown to inhibit the reuptake of monoamines such as serotonin, norepinephrine, and dopamine, which are critical in the treatment of various psychiatric disorders.
The compound acts by binding to the transporters responsible for the reuptake of these neurotransmitters in the synaptic cleft, thereby increasing their availability and enhancing neurotransmission. This mechanism is similar to that of established antidepressants, making it a candidate for further therapeutic development.
Biological Activity Data
Case Studies and Research Findings
-
Antidepressant Efficacy
A study demonstrated that derivatives of the azabicyclo scaffold, including this compound, exhibit significant antidepressant-like effects in animal models. The research highlighted that these compounds could be effective alternatives to traditional SSRIs, with a potentially improved side effect profile due to their selective action on neurotransmitter systems . -
Neuroprotective Properties
Another investigation focused on the neuroprotective properties of this compound in models of oxidative stress-induced neuronal damage. The results indicated that treatment with this compound significantly reduced neuronal cell death and improved survival rates in vitro . -
Antimicrobial Activity
Preliminary studies have also explored the antimicrobial properties of this compound against various bacterial strains. Results showed promising activity against Gram-positive bacteria, suggesting potential applications in treating infections .
Q & A
Q. What are the established synthetic routes for 3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one, and how do reaction conditions influence yield?
The compound can be synthesized via stereoselective hydrogenation of disubstituted furan precursors, followed by Boc protection. For example, (±)-8-oxa-3-azabicyclo analogs are prepared by hydrogenating cis-disubstituted tetrahydrofuran intermediates under H₂ with palladium catalysts, achieving moderate yields (50–65%). Key factors include catalyst choice (Pd/C vs. PtO₂), solvent polarity (ethanol vs. THF), and Boc-protection timing to avoid side reactions .
Q. Which spectroscopic techniques are most effective for characterizing the bicyclic core and functional groups?
- NMR : H and C NMR identify bridgehead protons (δ 3.5–4.5 ppm) and carbonyl groups (δ 170–175 ppm). NOESY confirms stereochemistry of the bicyclic system.
- IR : Stretching vibrations for the Boc carbamate (~1700 cm⁻¹) and lactone carbonyl (~1750 cm⁻¹) are diagnostic.
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ for C₁₂H₁₈NO₄: calc. 240.1235, observed 240.1238) .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of bicyclic intermediates?
Stereoselectivity is achieved through:
- Substrate Preorganization : Hydrogenating cis-disubstituted furans (e.g., 2,5-disubstituted derivatives) enforces axial chirality in the bicyclic product.
- Catalyst Modulation : Chiral auxiliaries or asymmetric hydrogenation with Rh(I)-DuPHOS catalysts induce enantiomeric excess (up to 85% ee).
- Epoxide Rearrangement : Lewis acids (e.g., BF₃·OEt₂) drive nitrogen-mediated ring contractions, as seen in iminium-trapping cascades to form 6-azabicyclo derivatives .
Q. What computational methods predict the reactivity of the oxa-aza bicyclic core in nucleophilic reactions?
Density Functional Theory (DFT) at the B3LYP/6-31G(d) level models:
- Electrophilic Susceptibility : The lactone carbonyl (C8) shows higher electrophilicity (Fukui indices >0.3) than the Boc-protected amine.
- Transition States : Simulations of nucleophilic attacks (e.g., Grignard reagents) reveal steric hindrance at the bridgehead (C3) due to the bicyclic strain, favoring C8 reactivity .
Q. How do structural modifications at the 8-position affect pharmacological activity?
Derivatization studies show:
- Nitroaryl Groups : Introducing 2-fluoro-4-nitrophenyl at C8 (as in related 8-azabicyclo analogs) enhances kinase inhibition (IC₅₀ ~50 nM) due to π-π stacking with ATP-binding pockets.
- Hydroxy/Carboxylic Acid : 8-Hydroxy or carboxylate derivatives (e.g., 3-Boc-8-hydroxy analogs) improve water solubility but reduce blood-brain barrier penetration .
Data Contradiction Analysis
Q. Are there discrepancies in reported synthetic yields for similar bicyclic compounds, and how can they be resolved?
Yields for (±)-8-oxa-3-azabicyclo analogs vary (45–75%) depending on:
- Purification Methods : Chromatography vs. recrystallization (higher purity but lower recovery).
- Epoxide Stability : Epoxytropinone intermediates (e.g., in ) are prone to ring-opening under acidic conditions, necessitating pH-controlled workups. Reproducibility requires strict adherence to anhydrous conditions and inert atmospheres during hydrogenation .
Methodological Recommendations
- Stereochemical Analysis : Use X-ray crystallography to resolve ambiguous NOE assignments in bridged systems.
- Reaction Optimization : Employ DoE (Design of Experiments) to map optimal hydrogenation pressure (10–50 psi H₂) and catalyst loading (5–10% Pd/C).
- Toxicity Screening : Prioritize in vitro cytotoxicity assays (e.g., HepG2 cells) for nitroaryl derivatives due to potential genotoxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
